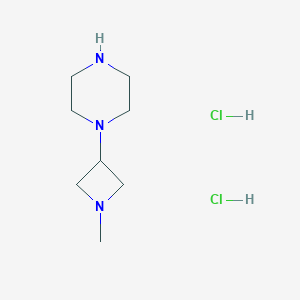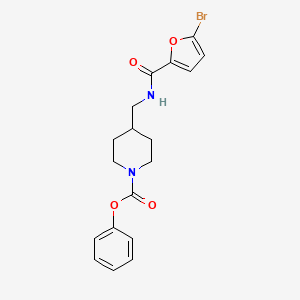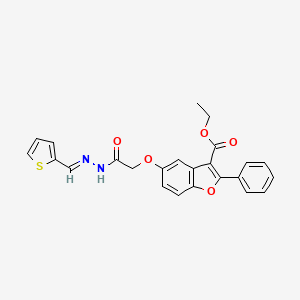
ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is an intricate compound that merges several functional groups and sub-structures, each contributing to its chemical behavior and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and structures. One plausible synthetic route could include:
Formation of the pyrazole ring: Starting with an appropriate hydrazine and a β-diketone in an acid-catalyzed cyclization.
Attachment of the nicotinamide group: Nucleophilic substitution involving a halogenated nicotinamide.
Esterification: Incorporation of the ethyl ester group via a Fischer esterification.
Introduction of the tetrahydrothiophen-3-yl group: Possibly through an ether linkage using a tetrahydrothiophene derivative under basic conditions.
Industrial Production Methods
In an industrial setting, these steps would be optimized for efficiency, cost-effectiveness, and yield. Batch processes might be used initially, but for large-scale production, continuous flow synthesis could be considered. This would involve:
Catalysts: Use of catalysts to accelerate reaction rates without affecting product quality.
Reactor Design: Utilizing reactors designed for maximum surface contact between reactants.
Purification: Implementation of high-throughput purification techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reducing conditions might affect the nicotinamide group, possibly converting it to a primary amine.
Substitution: Both the pyrazole and thiophene rings are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Depending on the reactions undertaken, major products could include:
Sulfoxides/Sulfones: From oxidation.
Amines: From reduction.
Substituted Pyrazoles/Thiophenes: From substitution reactions.
Applications De Recherche Scientifique
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate has garnered attention across several research areas:
Chemistry
Used as a building block in the synthesis of more complex molecules due to its multifaceted reactivity.
Biology
Investigated for its potential to interact with biological macromolecules, serving as a ligand in receptor-ligand studies.
Medicine
Explored for its therapeutic potential, possibly targeting specific enzymes or receptors due to its unique structure.
Industry
Could be utilized as a precursor or intermediate in the manufacturing of pharmaceuticals or specialty chemicals.
Mécanisme D'action
The biological activity of this compound likely involves:
Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: The exact pathways would depend on the biological system but could include modulation of signal transduction pathways or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-methyl-5-(2-((thiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Similar but lacking the tetrahydro modification, affecting its chemical properties and biological activity.
Methyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Different ester group, impacting its solubility and reactivity.
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)benzamido)-1H-pyrazole-4-carboxylate: Substitution on the nicotinamide ring with a benzamide.
Uniqueness
This compound stands out due to its combination of functionalities, offering a unique profile of reactivity and potential biological interactions.
Propriétés
IUPAC Name |
ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOAYFMPUNEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)
![N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B2548104.png)
![3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2548106.png)


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)

![1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one](/img/structure/B2548119.png)


![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

